benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate
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Overview
Description
benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate is a complex organic compound that features a benzyl group attached to a pyridine ring, which is further substituted with a 2-oxobut-3-en-1-yl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate typically involves multi-step organic reactionsThe final step involves the attachment of the benzyl carbamate group under controlled conditions, often using a base such as sodium methoxide (MeONa) at reduced temperatures (5–10°C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and carbamate-containing molecules. Examples include:
- Pyridine-2-carboxamide derivatives
- Benzyl carbamate derivatives
- 2-oxobut-3-en-1-yl substituted pyridines
Uniqueness
benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
benzyl N-[6-(2-oxobut-3-enyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H16N2O3/c1-2-15(20)11-14-9-6-10-16(18-14)19-17(21)22-12-13-7-4-3-5-8-13/h2-10H,1,11-12H2,(H,18,19,21) |
InChI Key |
GCVFJHVAAZKFLF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC1=NC(=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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